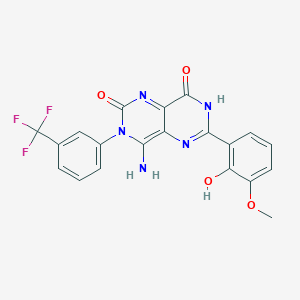

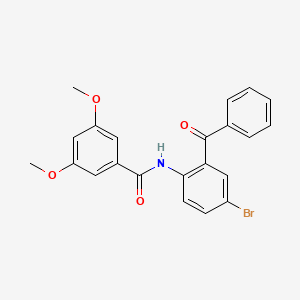

![molecular formula C19H19N5O2 B2922982 3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-37-1](/img/structure/B2922982.png)

3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability .Scientific Research Applications

Mesoionic Purinone Analogs

Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, undergo hydrolytic ring-opening reactions to produce 2-(4-imidazol-idon-2-ylidenyl)acetamides (Coburn & Taylor, 1982).

Purine-2,4-diones and Purine-2,4,8-triones in Pharmacology

A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones showed affinity for serotoninergic and dopaminergic receptors, suggesting potential applications in neuropsychopharmacology (Zagórska et al., 2015).

Imidazo[2,1-f]purine-2,4-Dione Derivatives in Preclinical Studies

N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showed promise in preclinical studies for anxiolytic and antidepressant activities (Zagórska et al., 2009).

Antioxidant and DNA Cleavage Activities

Coumarin-purine hybrids derived from 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione demonstrated in vitro antioxidant activity and DNA cleavage potential (Mangasuli, Hosamani, & Managutti, 2019).

Imidazo[1,2-a]-s-Triazine Nucleosides in Antiviral Research

Imidazo[1,2-a]-s-triazine, a purine analogue, and its derivatives showed moderate antiviral activity against rhinoviruses (Kim et al., 1978).

Condensed Purines in Biologically Active Compounds

Purines, including imidazo[4,5-d]pyrimidine derivatives, are central to biologically active compounds, with applications in medicine for compounds like caffeine and theophylline (Khalyullin et al., 1992).

Antidepressant Potential of Fluorinated Arylpiperazinylalkyl Derivatives

2-Fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed potential as antidepressants in preclinical studies (Zagórska et al., 2016).

Dual-Target Directed Ligands Based on Imidazo[2,1-f]Purines

Imidazo- and pyrimidino[2,1-f]purines were synthesized and biologically evaluated as dual-target-directed ligands, showing potential for treating neurodegenerative diseases (Zagórska et al., 2016).

Central Activity of Imidazo[2,1‐f]Purine‐2,4‐Dione Derivatives

Imidazo[2,1‐f]purine‐2,4‐dione derivatives exhibited antipsychotic, antidepressant, and anxiolytic-like properties in mouse models (Partyka et al., 2014).

Imidazole Moiety in Biomolecules

Imidazole groups, as part of purines, play a crucial role in biological catalysis, particularly in the side-chain of histidine and in DNA structures (Vázquez-Salazar et al., 2018).

Therapeutic Potential of Imidazole Containing Compounds

Imidazole-containing compounds, including purine derivatives, display a range of biological activities such as antibacterial, antitumor, antidiabetic, and more (Siwach & Verma, 2021).

A(3) Adenosine Receptor Antagonists

Imidazo[2,1-f]purinones showed potential as selective A(3) adenosine receptor antagonists, useful in the treatment of various diseases (Baraldi et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,7-dimethyl-6-(3-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-5-9-22-17(25)15-16(21(4)19(22)26)20-18-23(15)11-13(3)24(18)14-8-6-7-12(2)10-14/h5-8,10-11H,1,9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPLWNOVHMVOQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

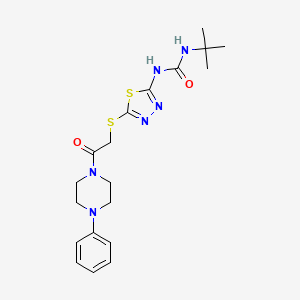

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)

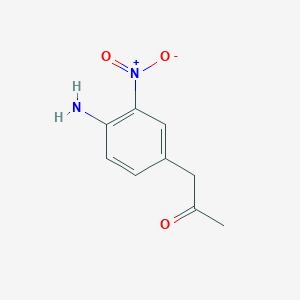

![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)

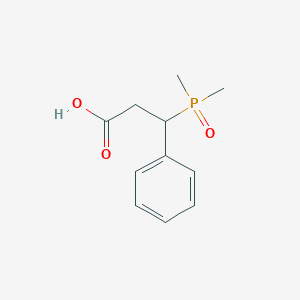

![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2922907.png)

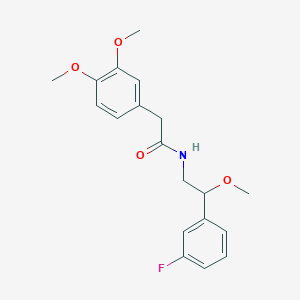

![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)

![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2922912.png)

![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)